3-Bromo-6-methoxybenzene-1,2-diamine
Overview
Description
3-Bromo-6-methoxybenzene-1,2-diamine, with the CAS Number 860465-93-6, is a chemical compound with a molecular weight of 217.07 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6-methoxybenzene-1,2-diamine is represented by the linear formula C7H9BrN2O . The InChI code for this compound is 1S/C7H9BrN2O/c1-11-5-3-2-4 (8)6 (9)7 (5)10/h2-3H,9-10H2,1H3 .Physical And Chemical Properties Analysis
3-Bromo-6-methoxybenzene-1,2-diamine is a solid compound that should be stored in a dark place, sealed in dry conditions, and at temperatures between 2-8°C .Scientific Research Applications
Ion Sensing and Membrane Electrodes
A study by Soleymanpour, Rad, and Niknam (2006) explored the complexation of a synthesized diamine compound with different ions, finding the best interaction with Be2+ ion. This compound was used as a beryllium ion carrier in a PVC membrane electrode for potentiometric determination of Be2+ ion in water samples, demonstrating its potential in environmental monitoring and analytical chemistry Soleymanpour, Rad, & Niknam, 2006.
Environmental Chemistry
Führer and Ballschmiter (1998) investigated the presence of bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean, highlighting the mixed biogenic and anthropogenic origins of these compounds. This study emphasizes the importance of understanding the environmental distribution and sources of organohalogens Führer & Ballschmiter, 1998.
Organic Synthesis and Catalysis
Niknam and Nasehi (2002) reported on the use of a similar diamine compound as a catalyst for the regioselective ring opening of epoxides with elemental iodine and bromine, affording vicinal iodo alcohols and bromo alcohols. This showcases the compound's utility in synthetic organic chemistry for the production of functionalized molecules Niknam & Nasehi, 2002.
Polymer and Materials Science
Jin et al. (2016) introduced a functional group addition product of a related methoxybenzene compound as an electron acceptor in polymer solar cells, demonstrating an improved photovoltaic performance compared to traditional materials. This highlights the potential of these compounds in the development of more efficient solar energy harvesting technologies Jin et al., 2016.
Environmental Degradation Studies
Manasfi et al. (2015) studied the degradation products of Benzophenone-3 in chlorinated seawater swimming pools, identifying the transformation products and pathways. This research is critical for understanding the environmental impact and fate of organic UV filters in aquatic environments Manasfi et al., 2015.
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning” associated with it . It has several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-bromo-6-methoxybenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRRCCXOPNUDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxybenzene-1,2-diamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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